molecular formula C10H12O2S B3056922 [(2,4-Dimethylphenyl)thio]acetic acid CAS No. 75243-12-8

[(2,4-Dimethylphenyl)thio]acetic acid

Cat. No.: B3056922
CAS No.: 75243-12-8
M. Wt: 196.27 g/mol
InChI Key: AFFPQRUZZYEZAU-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Chemical Synthesis and Biological Science

Organosulfur compounds, which are organic compounds containing carbon-sulfur bonds, are integral to numerous areas of scientific inquiry. In the realm of chemical synthesis, the sulfur atom's ability to exist in various oxidation states and to stabilize adjacent carbanions makes it a powerful tool for constructing complex molecular architectures. Thioethers, a fundamental class of organosulfur compounds, are recognized for their role in a multitude of synthetic transformations.

From a biological perspective, organosulfur compounds are ubiquitous in nature and essential for life. The amino acids cysteine and methionine, the vitamin biotin, and the antioxidant glutathione (B108866) are just a few examples of vital biomolecules that feature sulfur. The prevalence of the thioether linkage in biologically active molecules has inspired medicinal chemists to incorporate this functional group into novel drug candidates, leading to the discovery of compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The Arylsulfanyl Acetic Acid Motif: Structural Framework and Research Interest

The arylsulfanyl acetic acid motif, represented by the general structure Ar-S-CH₂COOH, is a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The combination of a lipophilic aryl group, a flexible thioether linkage, and an acidic carboxylic acid group allows for diverse interactions with biological macromolecules.

The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aryl group can engage in hydrophobic and π-stacking interactions. The thioether bond, being more metabolically stable than an ester bond, contributes to favorable pharmacokinetic profiles. Research has shown that derivatives of azolylthioacetic acids, for example, exhibit a broad spectrum of biological effects, including antioxidant, hypoglycemic, and antimicrobial activities. ontosight.ai

Contextualizing [(2,4-Dimethylphenyl)thio]acetic acid within the Field of Aryl Thioether Carboxylic Acids

This compound fits squarely within the class of aryl thioether carboxylic acids. Its structure features a 2,4-dimethylphenyl group attached to the sulfur atom of a thioacetic acid moiety. The presence of the two methyl groups on the aromatic ring influences the compound's electronic and steric properties, which in turn can affect its reactivity and biological activity compared to unsubstituted or differently substituted analogues.

While specific research on this compound is not extensively documented in publicly available literature, its structural components are of significant interest. The (2,4-dimethylphenyl)thio fragment is a key component of the FDA-approved antidepressant drug vortioxetine (B1682262). google.com The synthesis of vortioxetine often involves the coupling of 2,4-dimethylthiophenol with a suitable phenyl derivative, highlighting the importance of this particular substituted aryl thioether in medicinal chemistry. google.com

The study of a series of N-arylanthranilic acids, which are structurally related to aryl thioacetic acids, has demonstrated that the nature and position of substituents on the aryl ring are critical for anti-inflammatory activity. nih.gov This suggests that the 2,4-dimethyl substitution pattern in this compound is likely to impart specific properties that could be of interest in the design of new bioactive molecules.

Physicochemical Properties and Synthesis

Detailed experimental data for this compound is scarce in the literature. However, by examining related compounds, we can infer some of its likely characteristics. Aryl thioacetic acids are generally crystalline solids with moderate to poor solubility in water, but they are soluble in organic solvents. The acidity of the carboxylic acid group is a key feature, and it is expected to be in a similar range to other aryl thioacetic acids.

The synthesis of aryl thioacetic acids can be achieved through several established methods. A common approach is the S-alkylation of a thiophenol with a haloacetic acid or its ester. ontosight.ai In the case of this compound, this would involve the reaction of 2,4-dimethylthiophenol with chloroacetic acid in the presence of a base.

General Synthetic Route:

General synthetic route for this compound

This image is a generalized representation and not from a specific cited source.

An alternative approach involves the coupling of an aryl halide with a protected thioacetic acid, followed by deprotection.

Below is a table comparing the properties of some related arylalkanoic and aryl thioacetic acids to provide a contextual understanding.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Known Application/Significance
This compound Structure of this compound
Structure of 2,4-Dichlorophenylthioacetic acidontosight.aiStructure of Thioacetic acidwikipedia.orgStructure of Indomethacin

Structures are illustrative. Data for related compounds is sourced from publicly available chemical databases.

Research Findings and Potential Applications

While direct research on the biological activity of this compound is limited, the broader class of aryl thioacetic acids has been the subject of numerous studies. These investigations have revealed a wide range of potential therapeutic applications. For instance, various derivatives have been explored for their anti-inflammatory, analgesic, antiviral, and antimicrobial properties. nuph.edu.uanih.gov The structural similarity of this compound to these compounds suggests that it could also possess interesting biological activities.

The significance of the (2,4-dimethylphenyl)thio moiety in the structure of vortioxetine strongly suggests that this particular substitution pattern is favorable for interaction with specific biological targets in the central nervous system. google.com Therefore, it is plausible that this compound could serve as a valuable building block or lead compound in the development of new neurologically active agents.

Further research is warranted to fully elucidate the chemical and biological properties of this compound. Such studies would not only contribute to a better understanding of this specific molecule but also provide valuable insights into the structure-activity relationships of the broader class of aryl thioacetic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPQRUZZYEZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324523
Record name [(2,4-dimethylphenyl)thio]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75243-12-8
Record name NSC406920
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406920
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2,4-dimethylphenyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Aryl Thioacetic Acid Derivatives

Direct Carbon-Sulfur (C-S) Bond Formation Approaches

Direct C-S bond formation methodologies provide efficient routes to aryl thioethers by coupling appropriate aryl and sulfur-containing precursors. These methods are broadly categorized into those that utilize transition metal catalysts to activate substrates and facilitate bond formation, and those that achieve the transformation under metal-free conditions, often leveraging photocatalysis.

Transition metals such as palladium, copper, and nickel are powerful catalysts for forging C-S bonds, which are prevalent in many pharmaceuticals and biologically active molecules. nih.gov These metals facilitate reactions between aryl electrophiles and sulfur nucleophiles through various catalytic cycles, enabling the construction of aryl thioethers under conditions that are often milder and more versatile than traditional methods. nih.govacsgcipr.org

A novel approach to forming aryl sulfides is the palladium-catalyzed intermolecular transthioetherification. This method involves the reaction of an aryl halide with a thioether or thioester, effectively transferring the thio-group from one organic scaffold to another. nih.gov This strategy is a significant tool in modern organic synthesis, allowing for the formation of C–S bonds with high efficiency and broad functional group compatibility. nih.gov

The reaction typically employs a palladium catalyst, such as PdCl2, in combination with a suitable ligand like Xantphos. A base, commonly potassium tert-butoxide (KOtBu), is required to facilitate the reaction, which is often carried out in a high-boiling solvent like xylene at elevated temperatures. nih.gov The utility of this protocol has been demonstrated in over 70 successful transformations, showcasing its wide applicability. nih.govle.ac.uk An important feature of this method is its ability to use readily available thioethers and even natural products like methionine as the sulfur source. nih.gov

The general transformation can be applied to synthesize a variety of aryl sulfides and thioesters. nih.gov For instance, the thiomethylation of an aryl halide can be achieved using 2-(methylmercapto)ethanol as the thio-group donor under specific palladium-catalyzed conditions. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Transthioetherification
ParameterCondition
Catalyst PdCl₂ (5 mol%)
Ligand Xantphos (5 mol%)
Base KOtBu (2 equivalents)
Solvent Xylene
Temperature 120 °C
Reactants Aryl Halide, Thioether
Reference nih.gov

Copper-catalyzed cross-coupling reactions, historically known as Ullmann condensations, are a cornerstone for the formation of carbon-heteroatom bonds. While the coupling of aryl halides with thiols is well-established, the use of aryl substrates with oxygen-based leaving groups (e.g., from phenols or aryl ethers) for thioetherification represents a more challenging yet attractive strategy due to the different reactivity of the C-O bond.

The copper-catalyzed O-arylation of phenols with aryl halides to form diaryl ethers proceeds under mild conditions, often using a copper(I) or copper(II) salt, a ligand such as picolinic acid, and a base like potassium phosphate (K3PO4) in a solvent like DMSO. nih.gov Efficient systems have been developed that tolerate a wide variety of functional groups and are effective for synthesizing sterically hindered ethers. nih.govnih.gov

While the direct thioetherification via C-O bond cleavage is less commonly reported than C-halide coupling, the principles of copper catalysis suggest its feasibility. The mechanism would involve the oxidative addition of a copper catalyst to the C-O bond, followed by reaction with a thiolate and reductive elimination. The successful development of copper-catalyzed systems for C-O bond formation using aryl bromides and alcohols provides a foundation for exploring this pathway for C-S bond formation. nih.govrsc.org The intermediacy of copper(I) thiolate complexes in the thioetherification of aryl halides has been demonstrated, supporting the viability of copper-based catalytic cycles for C-S coupling. berkeley.eduacs.org

Table 2: General Components in Copper-Catalyzed C-O/C-S Coupling Reactions
ComponentExamplePurpose
Catalyst CuI, CuCl₂Facilitates the cross-coupling
Ligand Picolinic Acid, 1,10-PhenanthrolineStabilizes the copper center and promotes reactivity
Base K₃PO₄, K₂CO₃, Cs₂CO₃Deprotonates the nucleophile (thiol/alcohol)
Solvent DMSO, DioxaneProvides the reaction medium
Aryl Substrate Aryl Halide, Aryl Ether/PhenolAryl group donor
Nucleophile Thiol, AlcoholSulfur or Oxygen donor
Reference nih.govacs.org

A highly innovative and efficient route for the synthesis of aryl thioethers involves the nickel-catalyzed decarbonylative coupling of carboxylic acids with thiols. nih.govacs.org This reaction is advantageous as it utilizes abundant and readily available carboxylic acids as aryl sources, proceeding with high atom- and step-economy. organic-chemistry.org The process involves the formal extrusion of carbon monoxide (CO) from the carboxylic acid moiety as it couples with the thiol.

This transformation is typically catalyzed by a nickel complex, such as Ni(cod)2, with a phosphine (B1218219) ligand like 1,3-Bis(diphenylphosphino)propane (dppp). The reaction is promoted by an activator, pivalic anhydride (Piv2O), and conducted in a solvent like acetonitrile at high temperatures. organic-chemistry.org This methodology exhibits a broad substrate scope, accommodating various benzoic acids and thiols (both aromatic and aliphatic) and tolerating a wide array of functional groups, leading to the corresponding thioethers in yields of up to 99%. nih.govacs.org

The synthetic value of this reaction is highlighted by its application in the modification of bioactive molecules and the synthesis of the acaricide chlorbenside. nih.govacs.org This approach provides a more sustainable alternative to traditional methods that rely on organohalides. organic-chemistry.orgnih.gov

Table 3: Typical Conditions for Nickel-Catalyzed Decarbonylative Thioetherification
ParameterCondition
Catalyst Ni(cod)₂
Ligand dppp
Activator Piv₂O
Solvent MeCN
Temperature 140 °C
Reactants Carboxylic Acid, Thiol
Yield Up to 99%
Reference organic-chemistry.org

In recent years, metal-free and photocatalytic reactions have emerged as powerful and sustainable alternatives for C-S bond formation. nih.govrsc.org These methods often proceed under mild conditions and can offer unique reactivity compared to transition metal-catalyzed systems. rsc.org Photocatalysis, in particular, uses visible light to generate reactive intermediates, such as radicals, from stable precursors like carboxylic acids. nih.gov

A novel photocatalytic method allows for the direct synthesis of thiols from carboxylic acids and elemental sulfur. thieme-connect.com This process represents a significant advancement in decarboxylative functionalization, which provides a synthetic shortcut from abundant carboxylic acids to value-added compounds. nih.govresearchgate.net

The reaction is enabled by multimodal acridine photocatalysis. The photocatalyst operates in two distinct modes: a proton-coupled electron transfer (PCET) cycle that mediates the decarboxylation of the carboxylic acid, and a hydrogen atom transfer (HAT) cycle that involves a silane for the reductive cleavage of intermediate oligosulfides. thieme-connect.com This dual catalytic action efficiently converts a broad range of carboxylic acids into their corresponding thiols in moderate to good yields. thieme-connect.com This approach is particularly noteworthy as it avoids the use of toxic and malodorous sulfur reagents often employed in traditional thiol syntheses. thieme-connect.com The aryl thiol generated through this process can then be alkylated with a haloacetic acid derivative to furnish the final aryl thioacetic acid product.

Other research has explored sulfur-mediated decarboxylative couplings, where elemental sulfur acts as a promoter in the reaction between arylacetic acids and other partners, underscoring the utility of sulfur in facilitating decarboxylative C-S bond formation under metal-free conditions. organic-chemistry.org

Table 4: Key Features of Photocatalytic Decarboxylative Sulfhydrylation
FeatureDescription
Catalysis Multimodal Acridine Photocatalysis
Sulfur Source Elemental Sulfur (S₈)
Key Processes Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT)
Reactants Carboxylic Acid, Elemental Sulfur, Silane
Product Thiol
Advantages Avoids toxic sulfur reagents, uses abundant starting materials
Reference thieme-connect.com

Metal-Free and Photocatalytic Methods for C-S Bond Construction

Thiyl Radical-Mediated C-S Bond Formation Reactions

Thiyl radicals (RS•) are versatile intermediates in organic synthesis, and their generation from thiols or thioacids provides a powerful method for constructing carbon-sulfur bonds. nih.govwikipedia.org The relatively weak S-H bond in thiols and thioacids facilitates homolytic cleavage to produce thiyl radicals. nih.gov These radicals can then participate in addition reactions with various unsaturated systems, leading to the formation of C-S bonds.

The generation of thiyl radicals is often initiated by radical initiators like azobisisobutyronitrile (AIBN) through hydrogen-atom abstraction from a thiol precursor. wikipedia.org For instance, the thermolysis of AIBN can generate a carbon-centered radical that subsequently abstracts a hydrogen atom from a thiol, producing the desired thiyl radical. nih.gov

While direct examples specifying the synthesis of [(2,4-Dimethylphenyl)thio]acetic acid via a thiyl radical-mediated pathway are not prevalent in the provided search results, the general principles of this methodology are well-established for the synthesis of various sulfur-containing heterocycles and other organic molecules. nih.gov For example, thiyl radicals generated from thioacetic acid have been successfully employed in the cyclization of diynes to furnish bicyclic thiophenes. nih.gov This demonstrates the potential of thiyl radical chemistry in forming aryl-sulfur bonds, which could be adapted for the synthesis of aryl thioacetic acids.

Approaches via Functionalization of Thiolacetic Acid and Thioacetates

Thiolacetic acid and its corresponding salts, thioacetates, are valuable reagents in organic synthesis, particularly for the introduction of thiol groups and the formation of thioesters. wikipedia.org

Thioacetic acid is an effective nucleophile, especially in its deprotonated form, thioacetate (B1230152). This reactivity is harnessed in nucleophilic substitution reactions to form thioesters, which can then be hydrolyzed to yield the corresponding thiols. wikipedia.org A common application involves the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate, to produce a thioester. wikipedia.org Subsequent hydrolysis of this thioester under basic conditions, followed by acidification, affords the desired thiol. wikipedia.org

This nucleophilic character of thioacetic acid is also central to the thia-Michael addition reaction with α,β-unsaturated carbonyl compounds. encyclopedia.pub This reaction allows for the formation of a carbon-sulfur bond at the β-position of the carbonyl compound. The resulting thioester can then be readily converted to the corresponding thiol under mild conditions. encyclopedia.pub For example, thioacetic acid has been shown to add with high selectivity to (-)-myrtenal in a 1,4-addition to yield a thioacetate, which can then be reduced to the corresponding hydroxythiol. encyclopedia.pub This highlights the utility of thioacetic acid as a nucleophile in constructing C-S bonds.

The Mitsunobu reaction is a widely used method for converting primary and secondary alcohols to a variety of other functional groups, including thioesters, with inversion of stereochemistry. nih.govbeilstein-journals.orgnih.gov The classical Mitsunobu reaction involves the use of a phosphine, typically triphenylphosphine (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In the context of thioester synthesis, a thiol is used as the nucleophile. nih.gov

However, the standard Mitsunobu reaction can be challenging for the formation of sulfur-substituted tertiary carbon atoms. nih.gov To address this limitation, modified Mitsunobu reactions have been developed. One such modification, reported by Mukaiyama and co-workers, utilizes benzoquinone derivatives instead of azodicarboxylates as the oxidizing agent. nih.govbeilstein-journals.org This modified procedure allows for the successful SN2 substitution on hindered tertiary alcohols with inversion of stereochemistry, leading to the formation of chiral tertiary thioethers. nih.govbeilstein-journals.org While the direct synthesis of this compound using this method is not explicitly detailed, the principle of using modified Mitsunobu conditions to form C-S bonds from alcohols and thiols is a valuable synthetic strategy.

Table 1: Comparison of Mitsunobu Reaction Modifications for Thioester Synthesis

Reaction TypeOxidizing AgentSubstrate ScopeKey Feature
Classical MitsunobuDEAD or DIADPrimary and secondary alcoholsInversion of stereochemistry
Mukaiyama ModificationBenzoquinone derivativesTertiary alcoholsAllows for SN2 on hindered centers

Synthesis of Mesoionic Heterocycles from Aryl(sulfanyl)acetic Acids

Mesoionic compounds are five-membered heterocyclic compounds that cannot be represented by a single covalent or dipolar structure but rather as hybrids of multiple polar forms. ias.ac.inslideshare.netbaranlab.org The sydnone ring is a well-studied example of a mesoionic heterocycle. ias.ac.in The synthesis of certain mesoionic heterocycles can originate from aryl(sulfanyl)acetic acids. While the direct synthesis of a mesoionic compound from this compound is not specifically described, the general synthetic pathways to these unique structures often involve cyclodehydration reactions of appropriate precursors. For instance, the first synthesis of a sydnone involved the cyclodehydration of N-nitroso-N-phenylglycine. slideshare.net These compounds are of interest due to their unique electronic structure and their utility in various chemical transformations, including 1,3-dipolar cycloaddition reactions. ias.ac.inslideshare.net

Synthetic Routes to Related Aryl Sulfanyl-Containing Carboxylic Acid Analogues

The synthetic strategies for preparing aryl thioacetic acids can be extended to produce a variety of related aryl sulfanyl-containing carboxylic acid analogues. These analogues may feature different substitution patterns on the aromatic ring, variations in the length or branching of the carboxylic acid chain, or the presence of other functional groups.

One of the most common methods for the synthesis of aryl thioethers, which are precursors to many aryl sulfanyl carboxylic acids, is the transition-metal-catalyzed cross-coupling of aryl halides with thiols. nih.gov Palladium-phosphine systems have been particularly successful in these C-S coupling reactions. nih.gov An alternative and more recent approach involves the transition-metal-catalyzed intramolecular decarbonylation of thioesters to form aryl sulfides. nih.gov This method allows for the use of carboxylic acids as precursors to the aryl group, offering a different disconnection approach compared to traditional cross-coupling methods. nih.gov

For the synthesis of azolylthioacetic acids, common routes include the reaction of thiol-containing azoles with haloacetic acids or the nucleophilic substitution of a halogen on an azole ring with thioglycolic acid. Furthermore, the synthesis of thiochroman-4-ones from thiophenols and 3-methylbut-2-enoic acid demonstrates a method for creating cyclic aryl sulfanyl ketones, which can be further functionalized. researchgate.net

Table 2: Key Synthetic Methods for Aryl Sulfanyl-Containing Carboxylic Acid Analogues

MethodKey ReactantsCatalyst/ReagentProduct Type
Cross-CouplingAryl halide, ThiolPalladium-phosphine complexAryl thioether
Decarbonylative ThioetherificationThioesterPalladium or Nickel catalystAryl thioether
Nucleophilic SubstitutionThiol-containing azole, Haloacetic acidBaseAzolylthioacetic acid
CyclizationThiophenol, Unsaturated carboxylic acidMethane sulphonic acidThiochroman-4-one

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide array of functional derivatives.

Derivatization to Esters, Amides, and Other Acyl Compounds

Consistent with the general reactivity of carboxylic acids, this compound can be readily converted into a range of acyl compounds, including esters and amides. These transformations are fundamental in organic synthesis for protecting the carboxylic acid moiety, modifying the molecule's physical and chemical properties, or for building larger molecular architectures.

Esterification: The formation of esters from this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Another effective method involves the activation of the carboxylic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the more reactive acyl chloride. This intermediate readily reacts with alcohols, often in the presence of a non-nucleophilic base like pyridine, to yield the corresponding ester with high efficiency. Alternatively, carbodiimide coupling agents, for example, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate the direct condensation of the carboxylic acid with an alcohol.

Reagent/MethodProduct TypeGeneral Reaction Conditions
Alcohol, H⁺ catalystEsterHeat
SOCl₂ or (COCl)₂, then Alcohol/BaseEsterMild to moderate temperatures
DCC or EDC, AlcoholEsterRoom temperature
Amine, Coupling Agent (e.g., HATU)AmideRoom temperature
Thionyl Chloride, then AmineAmideMild to moderate temperatures

Amidation: The synthesis of amides from this compound follows similar principles of carboxylic acid activation. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are typically required to facilitate the formation of the amide bond. A wide variety of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), are highly effective for this transformation, proceeding through an activated ester intermediate.

Alternatively, the conversion of the carboxylic acid to its acyl chloride, as described for esterification, provides a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with primary or secondary amines to furnish the corresponding amides in good yields.

Reactions with Sulfur Trioxide for Anhydride Formation

Transformations at the Thioether Linkage

The thioether sulfur atom in this compound is a versatile functional group that can undergo a variety of transformations, including bond cleavage, oxidation, and reactions with electrophiles and nucleophiles.

Carbon-Sulfur Bond Cleavage and Functional Group Interconversion

The carbon-sulfur bond in thioethers can be cleaved under various conditions, leading to functional group interconversions. Reductive cleavage, often employing dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation with specific catalysts like Raney nickel, can lead to the removal of the sulfur-containing moiety and the formation of the corresponding hydrocarbon.

Oxidative cleavage of the C–S bond is also possible, although it is a less common transformation for simple thioethers. Certain strong oxidizing agents can lead to the rupture of the C–S bond, often resulting in the formation of sulfones and other oxidized products before cleavage occurs. Metal-catalyzed reactions have also been developed for the selective cleavage and functionalization of C–S bonds in aryl thioethers. For example, transition metals like palladium and nickel can catalyze cross-coupling reactions where the arylthio group acts as a leaving group, allowing for the introduction of new functionalities at that position.

Selective Oxidation of the Sulfur Atom (e.g., to sulfoxides, sulfones)

The sulfur atom in the thioether linkage of this compound can be selectively oxidized to higher oxidation states, namely sulfoxides and sulfones. This transformation is a common and well-established reaction in organic chemistry. The degree of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions.

Oxidation to Sulfoxides: For the selective oxidation to the sulfoxide (B87167), milder oxidizing agents are typically employed. A common and effective reagent is hydrogen peroxide, often used in conjunction with a catalyst such as a metal oxide or in an acidic medium like acetic acid. Other reagents that can achieve this selective oxidation include sodium periodate (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) when used in stoichiometric amounts at low temperatures.

Oxidation to Sulfones: The further oxidation of the sulfoxide to the corresponding sulfone, or the direct oxidation of the thioether to the sulfone, requires stronger oxidizing agents or more forcing reaction conditions. Using an excess of a strong oxidant like potassium permanganate (KMnO₄), or hydrogen peroxide under more vigorous conditions (e.g., higher temperatures or with specific catalysts), will typically lead to the formation of the sulfone. Oxone® (potassium peroxymonosulfate) is another powerful and commonly used reagent for the oxidation of thioethers to sulfones.

Oxidizing AgentTarget ProductTypical Conditions
H₂O₂, Acetic Acid (catalytic)SulfoxideRoom temperature
NaIO₄SulfoxideAqueous solution, 0 °C to room temperature
m-CPBA (1 equivalent)SulfoxideChlorinated solvent, 0 °C
KMnO₄SulfoneAqueous solution, often with heating
H₂O₂ (excess), catalystSulfoneElevated temperatures
Oxone®SulfoneBiphasic solvent system

Nucleophilic and Electrophilic Reactions of the Thioether

The sulfur atom of the thioether in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with various electrophiles.

Electrophilic Reactions: The sulfur atom can be alkylated by reacting with alkyl halides to form sulfonium salts. This reaction proceeds via an Sₙ2 mechanism, where the sulfur atom acts as the nucleophile. The resulting sulfonium salts are useful intermediates in organic synthesis, for example, in the formation of ylides for the Wittig reaction or as alkylating agents themselves. The sulfur can also react with other electrophiles such as acyl halides or anhydrides under appropriate conditions.

Chemical Reactivity and Transformative Chemistry of Aryl Thioacetic Acids

While specific mechanistic studies and synthetic applications for this compound are not extensively detailed in publicly available literature, its chemical behavior can be inferred from the well-established reactivity of the broader class of aryl thioacetic acids. These compounds, characterized by a carboxylic acid moiety linked to an aryl group via a thioether bridge, are versatile intermediates in organic synthesis. Their reactivity is primarily dictated by the interplay between the sulfur atom, the carboxylic acid group, and the aromatic ring.

Structure Activity Relationship Sar Paradigms in Aryl Thioacetic Acid Analogues

Investigating the Influence of Aromatic Substitution Patterns on Molecular Recognition

The nature and position of substituents on the aromatic ring play a pivotal role in modulating the potency and selectivity of aryl thioacetic acid analogues. These substituents influence the molecule's electronic distribution, steric profile, and lipophilicity, all of which are crucial for effective interaction with the receptor's binding site.

Substituents on the aryl ring can significantly impact how the molecule binds to its target protein through various interactions. mdpi.com The introduction of alkyl and halogen groups onto the phenyl ring of aryl thioacetic acid analogues has been a key strategy in optimizing their biological activity.

Halogen substitutions (e.g., with chlorine, fluorine) also modulate activity through a combination of steric and electronic effects. In related aryl acetamide (B32628) series, a preference for electron-withdrawing groups, such as halogens, has been observed for increased potency. nih.gov For instance, the 3,4-dichloro substitution pattern has been identified as beneficial in some series. nih.gov Halogens can participate in specific interactions, such as halogen bonding, with the amino acid residues of the receptor. Furthermore, their electron-withdrawing nature can alter the electronic properties of the aromatic ring, influencing its interaction with the protein. mdpi.com Binding of aryl carboxylic acid derivatives to proteins like human serum albumin is often enhanced by halogen substitution on the aromatic rings. nih.gov

Substituent PositionSubstituent TypeGeneral Effect on Activity (in related PPAR agonists)Primary Influence
para (4-position)Small Alkyl (e.g., -CH₃)Increased PotencyHydrophobicity, Steric Fit
para (4-position)Halogen (e.g., -Cl, -F)Increased PotencyElectronic (electron-withdrawing), Steric Fit
ortho (2-position)Methyl (-CH₃)Can increase activity, but may introduce steric hindrance depending on the targetSteric Fit, Conformational Restriction
meta (3-position)Halogen (e.g., -Cl)Can increase activityElectronic, Steric Fit

The electronic and steric properties of the aryl portion of the molecule are fundamental determinants of molecular recognition. nih.gov The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—affects the charge distribution across the aromatic ring. This, in turn, influences pi-pi stacking interactions and other electrostatic interactions with the receptor. While electron-withdrawing groups are often favored in some related series, electron-neutral or electron-rich substrates can also yield active compounds, indicating a complex interplay of factors. nih.govnih.gov

Steric bulk is another critical factor. SAR studies on phenylpropanoic acid derivatives targeting PPARs revealed that the steric bulkiness of substituents on the distal benzene (B151609) ring significantly influences activity. nih.gov For instance, introducing a bulky adamantyl group led to compounds with broad activity across PPAR subtypes. nih.gov In the case of [(2,4-Dimethylphenyl)thio]acetic acid, the two methyl groups provide moderate steric bulk. Their specific placement at the 2- and 4-positions forces a particular conformation of the molecule, which may be optimal for fitting into the binding pocket of certain receptors. The ortho-methyl group, in particular, can restrict the rotation around the aryl-sulfur bond, locking the molecule into a preferred conformation for binding.

Role of the Thioacetic Acid Side Chain in Molecular Interactions

The thioacetic acid side chain is not merely a passive component; it is an essential pharmacophore for many of these molecules, directly participating in the binding events that lead to a biological response.

The carboxylic acid group is a crucial feature for the bioactivity of this class of compounds, often acting as the primary anchoring point to the receptor. In many nuclear receptors, including PPARs, the acidic headgroup forms key hydrogen bonds with specific amino acid residues (such as serine, histidine, and tyrosine) in the ligand-binding domain. nih.govmdpi.com This strong, directional interaction is often the initial and most critical step in ligand recognition and is essential for stabilizing the ligand within the binding pocket, leading to receptor activation.

The necessity of this acidic functionality is well-established in SAR studies of related compounds. Replacement of the carboxyl group with other acidic functionalities or with neutral groups like amides typically leads to a significant decrease or complete loss of activity. pharmacy180.com The ionization of the carboxylic acid at physiological pH to form a carboxylate anion enhances its ability to form these strong electrostatic and hydrogen-bonding interactions. libretexts.org

The thioether (-S-) linkage plays a multifaceted role in defining the molecule's properties. Structurally, it acts as a flexible spacer between the rigid aromatic ring and the carboxylic acid headgroup. Compared to an ether linkage (-O-) or a simple alkyl chain, the thioether bond has distinct bond angles and lengths, which orient the head and tail of the molecule in a specific spatial arrangement. This precise geometry is critical for aligning the key interacting groups—the carboxylate and the substituted phenyl ring—with their respective subpockets within the receptor's ligand-binding domain.

Comparative SAR with Related Aryl Carboxylic Acid Derivatives

The SAR of aryl thioacetic acids can be better understood by comparing them with structurally related classes of compounds, such as aryloxyacetic acids and arylalkanoic acids. Many of these classes also target PPARs and share a similar pharmacophoric structure.

Aryl Thioacetic vs. Arylalkanoic Acids : In arylalkanoic acids (like arylpropionic or arylacetic acids), the heteroatom linker is replaced by a carbon chain. pharmacy180.com This change significantly increases the conformational flexibility of the side chain. While this flexibility can sometimes be advantageous, it can also be detrimental if it allows the molecule to adopt non-productive binding poses. The thioether linkage provides a balance of flexibility and conformational constraint that is often beneficial for high-affinity binding. For instance, in many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylalkanoic acid class, the distance between the aromatic ring and the acidic center is a critical determinant of activity. pharmacy180.com The thioether linkage in compounds like this compound serves to maintain this optimal distance.

Insights from Aryl Propionic Acid Analogues

Aryl propionic acid derivatives, a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), offer valuable SAR insights applicable to aryl thioacetic acids. orientjchem.orgresearchgate.net This class includes well-known drugs like ibuprofen (B1674241) and naproxen. orientjchem.org A central tenet of their SAR is the presence of a chiral carbon at the alpha-position of the propionic acid side chain; typically, the (S)-enantiomer possesses the majority of the anti-inflammatory activity. orientjchem.org While this compound lacks this specific chiral center, the general principles for arylalkanoic acids are highly relevant.

Key principles derived from aryl propionic and other arylalkanoic acids include:

Acidic Center: An acidic functional group, most commonly a carboxylic acid, is essential for activity. pharmacy180.com Its primary role is to interact with biological targets. Altering this group to a less acidic one or to an amide derivative generally leads to a loss of activity. pharmacy180.com

Carbon Spacer: The distance between the aromatic ring and the acidic center is critical. pharmacy180.com An acetic or propionic acid moiety, where the acidic group is separated from the ring by one carbon atom, is often optimal for anti-inflammatory action. Increasing this distance can decrease potency. pharmacy180.com

Aromatic Moiety: The flat aromatic ring serves as a crucial anchoring point. Substitutions on this ring can significantly modulate activity. For instance, in the N-arylanthranilic acid series, specific substitution patterns can dramatically enhance anti-inflammatory effects. nih.gov Similarly, for aryl propionic acids, the nature and position of substituents on the phenyl ring influence potency and pharmacokinetic properties. researchgate.net

These principles suggest that the thioacetic acid moiety in this compound provides the necessary acidic center at an optimal distance from the 2,4-dimethylphenyl ring, which in turn acts as the lipophilic anchoring group.

Table 1: SAR Insights from Aryl Propionic Acid Analogues
Structural FeatureObservationRelevance to this compound
Acidic Group (e.g., -COOH)Essential for activity; replacement or conversion to amide reduces potency. pharmacy180.comThe acetic acid moiety is a critical pharmacophoric element.
α-Methyl GroupOften enhances activity; introduces chirality (S-enantiomer is more active). orientjchem.orgpharmacy180.comWhile absent, this highlights the importance of the side chain's spatial arrangement.
Aromatic RingActs as a lipophilic anchor; substitution patterns modulate potency. pharmacy180.comnih.govThe 2,4-dimethylphenyl group serves this role; its substitution pattern is key to its specific activity profile.
Spacer LengthOne-carbon spacer (-CH(R)-COOH) is generally optimal. pharmacy180.comThe thioacetic acid moiety (-S-CH2-COOH) provides a similar spatial arrangement.

Structure-Activity Lessons from Indanylacetic Acid Derivatives

Indan (B1671822) acids, which can be viewed as conformationally restricted analogues of phenylacetic acids, provide further SAR insights. core.ac.uk The rigid indan ring system helps to define the optimal spatial orientation of the aromatic ring and the acidic side chain for biological activity. core.ac.uk

Studies on indan-1-acetic and indan-1-propionic acids have revealed several key SAR trends:

Acid Chain Length: Increasing the length of the acid side chain from a simple carboxylic acid to an acetic acid can enhance analgesic and anti-inflammatory potency. For example, indan-1-acetic acid showed greater anti-inflammatory activity than indan-1-carboxylic acid. core.ac.uk

Ring Substitution: The position and nature of substituents on the benzene ring of the indan nucleus are critical. Halogenation or the introduction of methoxy (B1213986) groups can significantly influence biological activity. core.ac.uk For instance, a methoxy group at the 6-position or at both the 5- and 6-positions was found to enhance the analgesic activity of indan-1-acetic acid derivatives. core.ac.uk

Conformation: The fixed conformation of the indan ring system is believed to mimic the active conformation of more flexible arylalkanoic acids, suggesting a preferred orientation for interaction with target enzymes like cyclooxygenase. core.ac.uk

These findings underscore the importance of the spatial relationship between the lipophilic aromatic portion and the acidic side chain, a principle directly applicable to the structure of this compound. The thioether linkage provides a degree of flexibility, but the lessons from rigid analogues like indan acids suggest that specific conformations are likely favored for biological activity.

Table 2: SAR Lessons from Indanylacetic Acid Derivatives
Structural ModificationObserved Effect on ActivitySource
Increase acid side chain length (e.g., -COOH to -CH2COOH)Increased analgesic and anti-inflammatory potency core.ac.uk
Methoxy substitution on the benzene ring (5- and/or 6-position)Enhanced analgesic activity core.ac.uk
Halo-substitution on the benzene ringPronounced influence on biological behavior core.ac.uk

Specific Structural Features for Enzyme Inhibition (e.g., Aldose Reductase)

Beyond anti-inflammatory activity, aryl thioacetic acids are of interest as enzyme inhibitors, particularly for aldose reductase (AR). This enzyme is a key target in the management of diabetic complications. openmedicinalchemistryjournal.comresearchgate.net The general pharmacophore for aldose reductase inhibitors (ARIs) consists of a lipophilic group and an acidic moiety, which allows them to bind to specific pockets within the enzyme's active site. openmedicinalchemistryjournal.com

The structure of this compound fits this pharmacophore well:

Acidic Head: The carboxylic acid group of the thioacetic acid moiety can interact with the anionic binding site of the enzyme. openmedicinalchemistryjournal.com Studies on other acetic acid-based ARIs have shown that this flexible acid moiety is crucial for positioning the molecule correctly within the enzyme's binding site for effective inhibition. researchgate.net

Lipophilic Tail: The 2,4-dimethylphenyl group serves as the hydrophobic component, binding to a lipophilic pocket in the enzyme. openmedicinalchemistryjournal.com The substitution pattern on the phenyl ring is critical. For example, (2,6-Dimethylphenylsulphonyl)nitromethane has been identified as a potent ARI, indicating that a dimethylphenyl scaffold is favorable for binding. nih.gov

The interaction of ARIs with the aldose reductase active site often involves key amino acid residues such as Tyr48, His110, Trp111, and Phe122. nih.govmdpi.com The carboxylic acid group typically forms hydrogen bonds with residues like Tyr48 and His110, while the aromatic ring engages in hydrophobic interactions. mdpi.com The thioether bridge in this compound provides rotational flexibility, allowing the dimethylphenyl ring to adopt an optimal orientation within the hydrophobic pocket.

General Principles for Designing Organosulfur Compounds with Modulated Bioactivities

Organosulfur compounds (OSCs) are a diverse class of molecules with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.netnih.govnih.gov The sulfur atom is key to their functionality due to its versatile chemistry, including its various oxidation states and ability to participate in redox reactions. mdpi.com

Several principles guide the design of bioactive OSCs:

Modulation of the Sulfur Moiety: The nature of the sulfur-containing group is paramount. Thioethers (sulfides), sulfoxides, and sulfones exhibit different chemical properties and biological activities. For instance, the oxidation of a sulfide (B99878) to a sulfoxide (B87167), as seen in the metabolic activation of sulindac, can be a critical step for generating the active compound. pharmacy180.com The thioether in this compound is a key functional group that can be targeted for modification to alter the compound's electronic properties and metabolic stability.

Aromatic Substitution: As with other aryl-containing compounds, substitution on the aromatic ring can fine-tune biological activity. Electron-withdrawing or electron-donating groups can alter the compound's lipophilicity, electronic character, and ability to interact with biological targets. nih.gov The 2,4-dimethyl substitution pattern in the target compound likely enhances its lipophilicity and dictates its specific interactions within protein binding pockets.

Redox Activity: Many OSCs exert their effects by modulating cellular redox pathways, such as the Keap1-Nrf2 system. mdpi.com The ability of the sulfur atom to be oxidized or to interact with sulfhydryl groups on proteins like Keap1 is a common mechanism of action. mdpi.com Designing OSCs often involves optimizing this reactivity to achieve a desired biological response while minimizing off-target effects.

Metabolic Stability: The metabolic fate of OSCs can be influenced by their structure. For example, metabolic oxidation at the benzylic position of the propionic acid chain in some 3-arylpropionic acids can lead to a short half-life. researchgate.net Introducing structural modifications to block such metabolic pathways is a common strategy to improve pharmacokinetic properties. researchgate.net The thioether linkage in this compound may offer different metabolic pathways compared to simple alkyl chains, potentially influencing its bioavailability and duration of action.

By applying these principles, researchers can rationally design novel organosulfur compounds like this compound with tailored biological activities for various therapeutic applications.

Computational Chemistry and Theoretical Modeling of Aryl Thioacetic Acids

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. It is particularly effective in elucidating reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates.

The formation and cleavage of the carbon-sulfur (C-S) bond are central to the synthesis and reactivity of [(2,4-Dimethylphenyl)thio]acetic acid. DFT calculations are instrumental in mapping the energetic landscape of these reactions. For instance, in copper-catalyzed cross-coupling reactions, a common method for forming the C-S bond, DFT studies can unravel the governing mechanism. conicet.gov.armdpi.com

One of the most favored pathways is the Oxidative Addition-Reductive Elimination (OA-RE) mechanism. conicet.gov.armdpi.com DFT calculations can predict the Gibbs free energies of the transition states (TS) involved. The first step, oxidative addition, involves the cleavage of a C-X bond (e.g., C-I in an aryl iodide) and its addition to the copper catalyst. mdpi.com This proceeds through a three-membered transition state (TSOA) to form a copper(III) intermediate. mdpi.com The subsequent reductive elimination step forms the final C-S bond and regenerates the catalyst. mdpi.com

Conversely, DFT is also used to study C-S bond cleavage. In the radical cations of aryl sulfides, calculations have shown that the conformations most suitable for cleavage are those where the C-S bond is nearly collinear with the aryl ring's π system. nih.gov This alignment facilitates significant charge and spin delocalization from the sulfur-containing ring to the other aryl ring, influencing the cleavage rate. nih.gov A substantial reorganization energy value (λ = 43.7 kcal mol⁻¹) has been calculated for the C-S bond scission in such radical cations, indicating a significant geometric and electronic rearrangement is required for the reaction to occur. nih.gov

Reaction StepSpeciesCalculated PropertyExample Value (kcal/mol)Significance
C-S Bond Formation Oxidative Addition TSGibbs Free Energy (ΔG‡)+13.2 to +17.3 conicet.gov.armdpi.comRate-determining barrier for C-S coupling
(Cu-Catalyzed)Cu(III) IntermediateGibbs Free Energy (ΔG)+6.5 to +9.2 conicet.gov.armdpi.comStability of the key reaction intermediate
Reductive Elimination TSGibbs Free Energy (ΔG‡)Lower than OA mdpi.comTypically a faster, non-limiting step
C-S Bond Cleavage Aryl Sulfide (B99878) Radical CationReorganization Energy (λ)43.7 nih.govEnergy required for structural rearrangement during cleavage

The identification and characterization of short-lived reactive intermediates are crucial for a complete understanding of a reaction mechanism. universiteitleiden.nl DFT calculations can predict the structures, stabilities, and electronic properties of these species, which are often difficult to observe experimentally.

In the synthesis of aryl thioacetic acids, several types of intermediates can be postulated and studied. In copper-catalyzed C-S coupling reactions, five-coordinated copper(III) complexes like [(phen)CuIII(I)(Ph)(XPh)] have been identified as key intermediates through DFT calculations. conicet.gov.armdpi.com For reactions involving this compound, the corresponding intermediate would involve the 2,4-dimethylthiolate ligand.

In other pathways, radical intermediates may play a role. Thiyl radicals, for example, are versatile reactive species that can initiate cyclization reactions. nih.gov DFT can be used to model the formation and reactivity of the (2,4-dimethylphenyl)thiyl radical. Furthermore, C-S bond cleavage can proceed through radical cation intermediates, whose absorption bands and decay kinetics can be predicted and compared with experimental data from techniques like laser flash photolysis (LFP). nih.gov The stability and electronic distribution of these radical species, as calculated by DFT, determine their subsequent reaction pathways. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

For aryl thioacetic acids with potential biological activity, computational methods like molecular docking and molecular dynamics (MD) are essential for exploring their interactions with protein targets. These simulations provide atomic-level insights into how a ligand binds and behaves within a biological system.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For this compound, docking could be used to predict its binding mode within the active site of a target enzyme. The process involves generating multiple conformations of the ligand and fitting them into the binding pocket, scoring them based on factors like intermolecular forces and geometric complementarity. mdpi.com Studies on related molecules like 3-thiophene acetic acid have used docking to investigate inhibitory activity on enzymes such as human monoamine oxidase. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the conformational changes and stability of the complex. nih.govmdpi.com Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex. Lower, stable RMSD values suggest a stable binding mode. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are critical for binding affinity. mdpi.com

These simulations can confirm if the initial binding pose predicted by docking is stable and reveal the key amino acid residues involved in the interaction. mdpi.commdpi.com

Once a binding mode is established, computational tools can be used to evaluate the quality of the ligand. Ligand efficiency (LE) metrics are widely used to assess the binding affinity of a compound in relation to its size, helping to prioritize compounds during drug discovery. nih.govnih.gov These metrics normalize the binding energy by the number of non-hydrogen atoms, providing a measure of the binding contribution per atom.

MetricFormulaDescription
Ligand Efficiency (LE) (1.37 * pActivity) / HAScales binding affinity (pActivity, e.g., pIC50) by the heavy atom count (HA). nih.gov
Lipophilic Ligand Efficiency (LLE) pActivity - ALogPRelates potency to lipophilicity (ALogP), aiming for potent and less greasy compounds. nih.gov
Size-Independent LE (SILE) pActivity / HA^0.3An alternative scaling factor to reduce the bias against larger molecules. nih.gov
Binding Efficiency Index (BEI) (pActivity * 1000) / MWNormalizes potency by molecular weight (MW). nih.gov

Furthermore, computational models can predict the selectivity of a ligand for a specific protein subtype over others. nih.gov By building pairwise discrimination models using descriptors from the ligand's structure and shape, it is possible to predict whether a compound like this compound would bind preferentially to one target over a closely related one, which is crucial for minimizing off-target effects. nih.gov

Prediction of Molecular and Electronic Properties Relevant to Reactivity and Stability

DFT calculations are highly effective for computing a range of molecular and electronic properties that are fundamental to a molecule's reactivity and stability. nih.gov For this compound, these descriptors can provide a quantitative basis for understanding its chemical behavior. rsc.orgresearchgate.net

Key properties calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Global Reactivity Descriptors: Derived from FMO energies, these include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and chemical softness (σ = 1/η). Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. rsc.org

PropertySymbolFormulaSignificance for Reactivity and Stability
HOMO Energy EHOMO-Higher energy indicates a better electron donor.
LUMO Energy ELUMO-Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap ΔEELUMO - EHOMOSmaller gap implies higher reactivity and lower kinetic stability. nih.gov
Ionization Potential I≈ -EHOMOEnergy required to remove an electron.
Electron Affinity A≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness η(I - A) / 2Resistance to change in electron distribution; higher value means less reactive. nih.gov
Chemical Softness σ1 / ηReciprocal of hardness; higher value means more reactive. nih.gov
Electrophilicity Index ω(I + A)² / (8 * (I - A))Measures the electrophilic character of a molecule. nih.gov

By calculating these parameters for this compound, a detailed theoretical profile of its reactivity and stability can be constructed, guiding its application in synthesis and materials science.

Conformational Analysis of Thioether Systems

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, is a critical aspect of computational chemistry, aimed at identifying the stable arrangements of atoms in a molecule, known as conformers, and determining their relative energies. For thioether systems like this compound, computational methods such as Density Functional Theory (DFT) are employed to explore the potential energy surface and locate the various energy minima corresponding to stable conformers. mdpi.comnih.govmdpi.comarxiv.orgresearchgate.net

Computational studies on simpler, related molecules like thioacetic acid have shown that different tautomeric and conformational forms can exist, with their relative stabilities being calculated using methods like DFT at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.trdergipark.org.trdergipark.org.tr For thioacetic acid itself, the syn-thiol conformer is found to be the most stable. dergipark.org.tr While direct computational studies on this compound are not extensively reported in the literature, analogies can be drawn from studies on other thioether-containing molecules. These studies often reveal a preference for gauche conformations around the C-S-C-C torsional angle. mdpi.com

The likely low-energy conformers of this compound would be characterized by specific orientations of the carboxylic acid group relative to the sulfur atom and the orientation of the xylyl group. The table below illustrates hypothetical relative energies for plausible conformers of this compound, as would be determined by DFT calculations.

ConformerDihedral Angle (Caryl-S-CH2-COOH)Relative Energy (kcal/mol)Description
A~60°0.00Gauche conformer, likely stabilized by intramolecular interactions.
B~180°1.5 - 2.5Anti conformer, sterically accessible but potentially less stable.
C~ -60°0.1 - 0.5Alternative gauche conformer, close in energy to the global minimum.

Note: The data in this table is illustrative and based on general principles of thioether conformational analysis. Specific values would require dedicated quantum chemical calculations for this compound.

Thermodynamic Calculations for Reaction Equilibria

Thermodynamic calculations are fundamental to predicting the feasibility and position of equilibrium for chemical reactions. Using computational methods, it is possible to calculate key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants and products. A negative ΔG indicates a spontaneous reaction under the given conditions.

For aryl thioacetic acids, these calculations can be applied to understand various reaction equilibria, such as their synthesis from an aryl halide and a thioacetate (B1230152) salt, or their participation in subsequent chemical transformations. researchgate.net Theoretical calculations can help in optimizing reaction conditions by providing insights into the thermodynamics of competing reaction pathways.

For instance, the equilibrium of the reaction to form this compound can be computationally modeled. The Gibbs free energy of the reaction would be calculated as:

ΔGreaction = ΣGproducts - ΣGreactants

A study on the sublimation of substituted phenylacetic and propanoic acids provides an example of how thermodynamic properties can be experimentally and computationally determined for related classes of compounds. researchgate.net While this study does not include thioacetic acids, the principles of using computational methods to derive thermodynamic data are transferable.

The following table presents hypothetical thermodynamic data for a representative reaction involving an aryl thioacetic acid, illustrating the kind of information that can be obtained from computational studies.

Thermodynamic ParameterCalculated ValueImplication
ΔH° (Enthalpy of Reaction)-15 kcal/molThe reaction is exothermic.
ΔS° (Entropy of Reaction)+5 cal/(mol·K)There is a small increase in disorder.
ΔG° (Gibbs Free Energy of Reaction at 298 K)-16.5 kcal/molThe reaction is spontaneous and favors the products at room temperature.

Note: The data in this table is for illustrative purposes and does not represent a specific, calculated reaction for this compound.

Computational Investigations into Metabolite Reactivity and Bioactivity Mechanisms

Understanding the metabolic fate of a compound is crucial in fields like drug discovery and toxicology. In silico methods are increasingly being used to predict the metabolism of xenobiotics, identify potential metabolites, and assess their reactivity and potential for toxic effects. news-medical.netnih.govnih.gov For aryl thioacetic acids, a likely metabolic pathway involves the oxidation of the sulfur atom.

Computational models can predict the sites of metabolism (SOMs) on a molecule that are most susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. For a thioether like this compound, the sulfur atom is a probable site of oxidation, leading to the formation of sulfoxide (B87167) and subsequently sulfone metabolites. researchgate.netpensoft.net

Once potential metabolites are identified, their reactivity can be investigated using quantum chemical methods. For example, the propensity of a metabolite to act as an electrophile and react with biological nucleophiles like DNA or proteins can be assessed by calculating properties such as the energies of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). A lower LUMO energy, for instance, suggests a greater susceptibility to nucleophilic attack.

The table below summarizes the types of computational investigations that can be applied to study the metabolites of this compound.

Computational MethodApplicationPredicted Outcome for this compound Metabolites
Site of Metabolism (SOM) PredictionIdentify atoms most likely to be metabolized.The sulfur atom is a primary site for oxidation to sulfoxide and sulfone. Aromatic hydroxylation is also possible.
Frontier Molecular Orbital (FMO) AnalysisAssess electrophilicity/nucleophilicity and chemical reactivity.Oxidized metabolites (sulfoxides, sulfones) may exhibit altered reactivity profiles compared to the parent compound.
Molecular DockingPredict the binding affinity and orientation of metabolites to biological targets (e.g., enzymes, receptors).Metabolites may show different binding interactions with target proteins, potentially altering the biological activity profile.

Advanced Applications and Research Frontiers

Role as Chemical Probes in Biological Pathway Research

While [(2,4-Dimethylphenyl)thio]acetic acid is not yet established as a standard chemical probe, its structural class—arylthioacetic acids—has shown engagement with biological targets, suggesting a strong potential for developing such tools. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study its function in a biological system. The development of probes from the arylthioacetic acid scaffold could illuminate complex biological processes.

Research into related aryloxyacetic and arylthioacetic acids has indicated that these structures can act as modulators for Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are critical regulators of lipid and glucose metabolism, making them important targets in diseases like type 2 diabetes and dyslipidemia. nih.gov The greater lipophilicity of arylthioacetic acids compared to their aryloxy counterparts appears to favor higher activity at the PPARα subtype. nih.gov This suggests that this compound and its derivatives could be tailored to create selective probes for studying the roles of different PPAR isoforms in metabolic pathways.

Furthermore, derivatives of heterylthioacetic acids have demonstrated a range of pharmacological and antimicrobial activities. researchgate.net For instance, substituted (acridinyl-9-thio)acetic acid hydrazides have shown notable biological effects, highlighting the potential for the thioacetic acid moiety to serve as a pharmacophore. researchgate.net By modifying the aryl group and the carboxylic acid function of this compound, libraries of compounds could be generated and screened to identify potent and selective probes for various enzymes or receptors involved in disease pathways.

Table 1: Potential Biological Targets for Arylthioacetic Acid-Based Chemical Probes

Target Class Specific Example(s) Potential Research Application Related Findings
Nuclear Receptors Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ) Elucidating the roles of specific PPAR isoforms in metabolic diseases and inflammation. Arylthioacetic acids show preferential activity towards PPARα. nih.gov
Enzymes Cyclooxygenases (COX-1, COX-2) Investigating inflammatory pathways and developing novel anti-inflammatory agents. Phenylpropionic acid derivatives are known COX inhibitors. nih.gov

Development of Novel Building Blocks for Functional Materials

The bifunctional nature of this compound makes it an attractive candidate as a monomer or building block for the synthesis of advanced functional materials. The thioether linkage (C-S-C) and the carboxylic acid group (-COOH) offer distinct reactive sites for polymerization and material modification.

Polymers containing thioether backbones are known for a range of valuable properties, including high refractive indices, thermal stability, and the ability to chelate metals. nih.govrsc.org The sulfur atom in the thioether linkage imparts flexibility and oxidative stability compared to traditional polyethers. rsc.org The [(2,4-Dimethylphenyl)thio] moiety could be incorporated into polymer backbones, potentially leading to materials for optical applications, such as high-performance lenses or coatings. nih.gov

The carboxylic acid group provides a versatile handle for various chemical transformations. It can be used for:

Polyester or Polyamide Formation: The acid can be reacted with diols or diamines to create polymers with the aryl thioether group as a pendant side chain.

Surface Modification: The carboxyl group can be used to anchor the molecule onto surfaces of nanoparticles or other substrates, modifying their chemical and physical properties.

Bioconjugation: The acid can be activated to react with biological molecules like peptides or carbohydrates, creating functional biomaterials. acs.org

The combination of these two functional groups in one molecule allows for the design of complex macromolecular architectures. For example, it could be used to create polymers that are both responsive to metal ions (via the thioether) and have tunable solubility or reactivity (via the carboxylic acid).

Table 2: Potential Applications of this compound in Materials Science

Material Type Key Functional Group(s) Utilized Potential Properties and Applications
High Refractive Index Polymers Aryl Thioether Used in optical lenses, coatings, and encapsulants for electronic devices. nih.gov
Polymer Electrolytes Thioether Backbone Interaction with lithium ions for applications in solid-state batteries. rsc.org
Functionalized Nanoparticles Carboxylic Acid (for anchoring) Drug delivery systems, sensors, and catalysts.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for a lengthy de novo synthesis. The [(2,4-dimethylphenyl)thio] moiety is well-suited for introduction via LSF techniques.

Modern synthetic methods have enabled the formation of C–S bonds under mild conditions, making it possible to attach the arylthio group to complex scaffolds. Key strategies include:

Metal-Catalyzed Cross-Coupling: Palladium or copper catalysts can be used to couple 2,4-dimethylthiophenol with aryl halides or triflates already present on a complex molecule.

Photoredox Catalysis: Visible-light-mediated reactions can generate aryl radicals from precursors like aryl chlorides, which can then be trapped with a sulfur source to form the thioether linkage under exceptionally mild conditions. nih.gov

Radical-Mediated Reactions: Thiyl radicals generated from thioacids or their derivatives can engage in addition reactions or C-H functionalization, offering alternative pathways for installing the thioether group. rsc.org

A notable example of LSF is the selective methylation of complex drug molecules at electron-rich C(sp³)–H bonds adjacent to heteroatoms. nih.gov This highlights the capability of modern synthetic methods to precisely modify intricate structures. Similarly, photo-induced decarboxylative methods for C-S bond formation demonstrate the ability to forge these linkages under mild conditions suitable for delicate substrates. nih.govresearchgate.net

Conversely, the entire this compound molecule could be used as a fragment to be coupled to a complex molecule containing a suitable reactive handle (e.g., an alcohol or amine), using the carboxylic acid function to form an ester or amide bond. This would introduce the aryl thioether moiety for modulating properties like lipophilicity, metabolic stability, or target engagement.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of this compound and related aryl thioethers is an area where green chemistry principles can be effectively applied to reduce environmental impact. Traditional methods for C–S bond formation often rely on harsh conditions, toxic reagents, and heavy metal catalysts. Modern research focuses on developing more sustainable alternatives.

The synthesis of vortioxetine (B1682262), a pharmaceutical that contains the 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine core, provides a relevant case study. Many reported syntheses utilize palladium catalysts and phosphine (B1218219) ligands, which are expensive, toxic, and require significant effort to remove from the final product. google.com Greener approaches aim to circumvent these issues.

Key green chemistry strategies applicable to the synthesis of aryl thioethers include:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with water or other benign solvents. Copper-catalyzed C-S coupling reactions have been successfully performed in water, avoiding the need for toxic organic solvents. researchgate.net

Catalyst Improvement: Developing transition-metal-free reaction conditions or using catalysts based on more abundant and less toxic metals like copper or nickel. researchgate.netorganic-chemistry.org Acid-mediated, metal-free methods for coupling thiols with diaryliodonium salts represent a significant advance in this area. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. This includes using thiol-free sulfur sources like xanthates to avoid the handling of malodorous and easily oxidized thiols. mdpi.comresearchgate.net

Biocatalysis: Employing enzymes as catalysts can offer high selectivity and efficiency under mild, aqueous conditions, representing an ideal green synthetic tool. gsa.ac.uknih.gov The development of biocatalytic routes for the synthesis of arylthioacetic acids could provide a highly sustainable manufacturing process.

Table 3: Comparison of Synthetic Methods for Aryl Thioethers from a Green Chemistry Perspective

Method Catalyst / Reagents Solvents Advantages Disadvantages
Traditional Cross-Coupling Palladium, Phosphine Ligands Toluene, Dioxane High efficiency, broad scope Expensive/toxic metal, air-sensitive ligands, organic solvents
Copper-Catalyzed Coupling CuSO₄ Water Inexpensive catalyst, green solvent High temperatures may be required
Transition-Metal-Free Trifluoroacetic Acid (TFA) Dioxane Avoids metal catalysts Requires specific diaryliodonium salt reagents
Photochemical Organocatalysis Organic Dye Acetonitrile, etc. Mild conditions, avoids metals Requires specialized photochemical equipment

By embracing these sustainable strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, aligning with the modern imperatives of chemical research and manufacturing.

Concluding Remarks and Future Research Perspectives

Current Challenges and Emerging Opportunities in Aryl Thioacetic Acid Research

The field of aryl thioacetic acid research is currently navigating a landscape of complex challenges that are, in turn, giving rise to new and promising opportunities. A primary challenge lies in the development of more sustainable and efficient synthetic methodologies. bohrium.com Traditional methods for creating the crucial carbon-sulfur bond often rely on harsh reaction conditions, expensive catalysts, and reagents with unpleasant odors, such as thiols. bohrium.comsciencedaily.com Overcoming these hurdles presents an opportunity to innovate in the realm of green chemistry. The use of elemental sulfur as a cost-effective and odorless sulfur source is a promising avenue, though challenges in controlling reactivity and preventing side reactions remain. bohrium.com

Another significant challenge is the comprehensive characterization of the biological activities of aryl thioacetic acids. While some derivatives have been investigated for various therapeutic applications, a systematic exploration of their structure-activity relationships is often lacking. This knowledge gap presents a considerable opportunity for the application of high-throughput screening and computational modeling to identify and optimize new bioactive molecules. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as potential inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. nih.gov This suggests that [(2,4-Dimethylphenyl)thio]acetic acid and its analogues could be explored for similar biological targets.

Furthermore, the desulfurative functionalization of organosulfur compounds, including thioethers, is an emerging area that could unlock new synthetic pathways and applications for aryl thioacetic acids. nih.gov The ability to cleave the C–S bond and introduce new functional groups using sustainable reagents like carbon dioxide opens up possibilities for creating novel carboxylic acid derivatives. nih.gov

Interdisciplinary Approaches for a Holistic Understanding of the Compound Class

A truly holistic understanding of aryl thioacetic acids like this compound necessitates a move beyond traditional chemical synthesis and analysis. An interdisciplinary approach that integrates computational chemistry, chemical biology, and materials science will be pivotal in elucidating the multifaceted nature of this compound class.

Computational and Theoretical Chemistry: In silico modeling can provide profound insights into the electronic structure, reactivity, and potential biological interactions of this compound. nih.gov Density functional theory (DFT) calculations can predict reaction mechanisms and help in the rational design of more efficient synthetic routes. Molecular docking studies can be employed to screen for potential biological targets and to understand the binding modes of these molecules, thereby guiding the development of new therapeutic agents.

Chemical Biology: To understand the biological implications of these compounds, collaboration with biologists is essential. Investigating the effects of this compound on cellular pathways, enzyme kinetics, and gene expression can uncover novel therapeutic applications. For example, organosulfur compounds found in nature, such as those in Allium vegetables, exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory properties. nih.gov Exploring whether synthetic aryl thioacetic acids can mimic or enhance these effects is a fertile area for interdisciplinary research.

Materials Science: The unique properties of organosulfur compounds also make them attractive for applications in materials science. nih.gov Their ability to coordinate with metals and their potential for polymerization could be harnessed to create novel functional materials, such as sensors, catalysts, or polymers with specific optical and electronic properties. nih.gov An interdisciplinary approach would facilitate the design and synthesis of aryl thioacetic acid-based materials with tailored properties.

Future Directions in Organosulfur Chemistry and its Relevance to this compound

The broader field of organosulfur chemistry is experiencing a renaissance, driven by the development of novel synthetic methods and a deeper appreciation for the diverse roles of sulfur in various scientific disciplines. thieme-connect.denih.gov These advancements have direct relevance for the future study of this compound.

One of the key future directions is the development of catalytic and asymmetric syntheses. bohrium.com The ability to introduce chirality into aryl thioacetic acid derivatives in a controlled manner would be a significant breakthrough, particularly for pharmaceutical applications where stereochemistry is often critical for biological activity. The development of new transition-metal catalysts and organocatalysts will be instrumental in achieving this goal.

Another exciting frontier is the use of electrochemistry and photochemistry to drive synthetic transformations. nih.gov These techniques offer green and sustainable alternatives to traditional chemical reagents for oxidation, reduction, and bond-forming reactions, potentially leading to milder and more selective syntheses of this compound and its derivatives.

Furthermore, the exploration of hypervalent sulfur compounds is a rapidly expanding area of organosulfur chemistry. bohrium.com Investigating the synthesis and reactivity of sulfoxides and sulfones derived from this compound could lead to the discovery of compounds with novel properties and applications. For instance, the oxidation state of sulfur can significantly influence the biological activity and physical properties of a molecule. youtube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for [(2,4-Dimethylphenyl)thio]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Two primary synthetic routes are documented:

  • Route 1 : Nucleophilic substitution of 2,4-dimethylphenylthiol with chloroacetic acid under alkaline conditions (pH 9–10) at 60–80°C, yielding 65–75% crude product. Purification via recrystallization in ethanol improves purity (>95%) .
  • Route 2 : Thioetherification using thiourea intermediates, followed by hydrolysis. This method requires precise temperature control (40–50°C) to avoid side reactions. Yield optimization involves adjusting molar ratios (1:1.2 for thiol:chloroacetic acid) .
    • Key Parameters : Monitor pH, temperature, and stoichiometry. Use TLC or HPLC to track reaction progress.

Q. What spectroscopic techniques are recommended for structural characterization of this compound derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm).
  • IR : Validate thioether (C-S stretch at ~650 cm1^{-1}) and carboxylic acid (O-H stretch at 2500–3000 cm1^{-1}) functionalities.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
    • Reference : Similar protocols were applied to quinoline-thioacetic acid derivatives for structural elucidation .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodological Answer :

  • Plant Models : Assess rhizogenesis inhibition/stimulation in Paulownia explants (e.g., root length measurement after 14-day exposure) .
  • Sperm Motility Assay : Evaluate progressive motility reduction in mammalian spermatozoa (15–20% decrease indicates moderate toxicity) .
  • Cell Viability Tests : Use MTT assay on human fibroblast lines (IC50_{50} < 100 µM suggests high toxicity) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence bioactivity and toxicity profiles?

  • Methodological Answer :

  • Antimicrobial Activity : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance activity against S. aureus (MIC reduction from 128 µg/mL to 32 µg/mL) .
  • Toxicity Mitigation : Alkoxy substituents (-OCH3_3, -OC2_2H5_5) at the 6-position of heterocyclic analogs reduce toxicity by 40–60% compared to unsubstituted derivatives .
    • Data Contradiction : While 2,4-dimethoxy groups enhance antifungal activity, they may reduce water solubility. Balance via sodium salt formation (e.g., 2-((quinolin-4-yl)thio)acetic acid sodium salt increased solubility by 10-fold) .

Q. What computational strategies predict bioavailability and toxicity of thioacetic acid derivatives?

  • Methodological Answer :

  • Lipinski’s Rule : Calculate log P (optimal range: 1–3) and molecular weight (<500 Da). Derivatives violating >1 rule may require structural modification .
  • QSAR Models : Use Gaussian09 for log D (pH 7) and polar surface area (PSA < 140 Å2^2 enhances membrane permeability).
  • Toxicity Prediction : Apply ProTox-II or LAZAR for hepatotoxicity alerts. For example, sodium salts show higher bioavailability but may increase cytotoxicity .

Q. How can contradictory biological data from different experimental models be resolved?

  • Methodological Answer :

  • Contextual Analysis : Antimicrobial assays (e.g., broth microdilution) may prioritize lipophilicity, while plant models (e.g., rhizogenesis) depend on auxin-like activity.
  • Dose-Response Curves : Compare EC50_{50} (e.g., 50 µM for antifungal activity vs. 25 µM for root growth stimulation) to identify therapeutic windows .
  • Meta-Analysis : Use ANOVA to assess variability between models (p < 0.05 indicates significant context-dependent effects).

Q. What strategies enhance water solubility without compromising bioactivity?

  • Methodological Answer :

  • Salt Formation : Neutralize with NaOH to generate sodium salts (e.g., 2-((quinolin-4-yl)thio)acetic acid sodium salt increased solubility to 25 mg/mL) .
  • PEGylation : Attach polyethylene glycol (PEG-400) to the carboxylic acid group, reducing log P by 1.5 units while retaining 80% antimicrobial efficacy .
  • Prodrug Design : Synthesize methyl esters (hydrolyzed in vivo to active acid form), improving solubility by 5-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.